Cas no 2529-45-5 (flugestone 17-acetate)
flugestone 17-acetate Chemical and Physical Properties
Names and Identifiers
-
- flugestone 17-acetate
- FlugestoneAcetate
- Flurogestone acetate
- [(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate
- [(9R,17R)-17-Acetyl-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] acetate
- Flugestone17-acetate
- CAS-2529-45-5
- MFCD00243094
- BRN 3123549
- AKOS015896293
- D04235
- FLUGESTONE ACETATE [MART.]
- CHEBI:79932
- A817767
- Synchro-mate
- 9alpha-Fluoro-11-hydroxy,17alpha-acetoxyprogesterone
- EINECS 219-776-9
- [(8S,9R,10S,11S,13S,14S,17R)-17-ethanoyl-9-fluoranyl-10,13-dimethyl-11-oxidanyl-3-oxidanylidene-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] ethanoate
- NCGC00160534-01
- 4-08-00-02904 (Beilstein Handbook Reference)
- Pregn-4-ene-3,20-dione, 17-(acetyloxy)-9-fluoro-11-hydroxy-, (11.beta.)-
- Q5462900
- 9alpha-Fluoro-11-hydroxy,17alpha-acetoxy progesterone
- X60881643X
- Fluorogesterone acetate
- UNII-X60881643X
- DTXCID4026210
- SC-9880
- NSC 65411
- DTXSID6046210
- Flurogestone acetate (USAN)
- Pregn-4-ene-3,20-dione, 9-fluoro-11-beta,17-dihydroxy-, 17-acetate
- NS00021078
- Flurogestone acetate [USAN]
- Tox21_111878
- FLUROGESTONE ACETATE [GREEN BOOK]
- Flugestone Acetate
- 9-Fluoro-11beta,17-dihydroxypregn-4-ene-3,20-dione 17-acetate
- Pregn-4-ene-3,20-dione, 17-(acetyloxy)-9-fluoro-11-hydroxy-, (11beta)-
- Gyncro-mate
- FLUROGESTONE ACETATE [MI]
- AM84839
- (11beta)17-(Acetyloxy)-9-fluoro-11-hydroxypregn-4-ene-3,20-dione
- HY-125611
- MS-26972
- acetic acid [(8S,9R,10S,11S,13S,14S,17R)-17-acetyl-9-fluoro-11-hydroxy-10,13-dimethyl-3-oxo-1,2,6,7,8,11,12,14,15,16-decahydrocyclopenta[a]phenanthren-17-yl] ester
- CS-0092470
- SCHEMBL281972
- 2529-45-5
- NSC-65411
- Pregn-4-ene-3,20-dione, 17-(acetyloxy)-9-fluoro-11-hydroxy-, (11b)-
- Fluorogestone acetate
- CHEMBL2106773
- Acetate, Fluorogestone
- 17 beta Acetoxy 9 fluoro 11 beta hydroxyprogesterone
- 17 beta-Acetoxy-9-fluoro-11 beta-hydroxyprogesterone
- SC 9880
- Acetate, Flurogestone
- FLUGESTONE ACETATE (MART.)
- JKQQZJHNUVDHKP-FQJIPJFPSA-N
- beta-hydroxyprogesterone, 17 beta-Acetoxy-9-fluoro-11
- Syncro-Part
- 9-FLUORO-11.BETA.,17-DIHYDROXYPREGN-4-ENE-3,20-DIONE 17-ACETATE
- FGA
- beta-Acetoxy-9-fluoro-11 beta-hydroxyprogesterone, 17
- Acetate, Flugestone
-
- MDL: MFCD00243094
- Inchi: 1S/C23H31FO5/c1-13(25)22(29-14(2)26)10-8-17-18-6-5-15-11-16(27)7-9-20(15,3)23(18,24)19(28)12-21(17,22)4/h11,17-19,28H,5-10,12H2,1-4H3/t17-,18-,19-,20-,21-,22-,23-/m0/s1
- InChI Key: JKQQZJHNUVDHKP-FQJIPJFPSA-N
- SMILES: F[C@]12[C@H](C[C@]3(C)[C@@](C(C)=O)(CC[C@H]3[C@@H]1CCC1=CC(CC[C@]21C)=O)OC(C)=O)O
Computed Properties
- Exact Mass: 406.21600
- Monoisotopic Mass: 406.216
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 1
- Hydrogen Bond Acceptor Count: 6
- Heavy Atom Count: 29
- Rotatable Bond Count: 3
- Complexity: 820
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 7
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Surface Charge: 0
- Tautomer Count: 10
- XLogP3: nothing
- Topological Polar Surface Area: 80.7A^2
Experimental Properties
- Color/Form: No data avaiable
- Density: 1.2±0.1 g/cm3
- Melting Point: 264-268°C
- Boiling Point: 526.7±50.0 °C at 760 mmHg
- Flash Point: 272.3±30.1 °C
- Refractive Index: 1.548
- PSA: 80.67000
- LogP: 3.47210
- Specific Rotation: D +77.6° (in chloroform)
- Vapor Pressure: No data available
flugestone 17-acetate Security Information
- Signal Word:Warning
- Hazard Statement: H315; H319; H335
- Warning Statement: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- Safety Instruction: H351 (94.12%) H360 (94.12%)
- Storage Condition:Store long-term at 2-8°C
flugestone 17-acetate Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| TRC | F489650-1mg |
Flugestone 17-Acetate |
2529-45-5 | 1mg |
$ 74.00 | 2023-09-07 | ||
| TRC | F489650-2mg |
Flugestone 17-Acetate |
2529-45-5 | 2mg |
$ 108.00 | 2023-04-17 | ||
| TRC | F489650-5mg |
Flugestone 17-Acetate |
2529-45-5 | 5mg |
$ 142.00 | 2023-04-17 | ||
| TRC | F489650-10mg |
Flugestone 17-Acetate |
2529-45-5 | 10mg |
$ 164.00 | 2023-09-07 | ||
| TRC | F489650-25mg |
Flugestone 17-Acetate |
2529-45-5 | 25mg |
$ 385.00 | 2023-09-07 | ||
| TRC | F489650-100mg |
Flugestone 17-Acetate |
2529-45-5 | 100mg |
$ 1318.00 | 2023-04-17 | ||
| eNovation Chemicals LLC | D630742-25g |
Flugestone 17-acetate |
2529-45-5 | 97% | 25g |
$380 | 2024-06-05 | |
| eNovation Chemicals LLC | D630742-100g |
Flugestone 17-acetate |
2529-45-5 | 97% | 100g |
$1200 | 2024-06-05 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F1326-100MG |
Fluorogestone Acetate |
2529-45-5 | >98.0%(HPLC) | 100mg |
¥650.00 | 2024-04-16 | |
| TI XI AI ( SHANG HAI ) HUA CHENG GONG YE FA ZHAN Co., Ltd. | F1326-1G |
Fluorogestone Acetate |
2529-45-5 | >98.0%(HPLC) | 1g |
¥2990.00 | 2024-04-16 |
flugestone 17-acetate Suppliers
flugestone 17-acetate Related Literature
-
Bidyut Kumar Kundu,Rinky Singh,Ritudhwaj Tiwari,Debasis Nayak New J. Chem., 2019,43, 4867-4877
-
Suji Lee,Min Su Han Chem. Commun., 2021,57, 9450-9453
-
Tanya Ostapenko,Peter J. Collings,Samuel N. Sprunt,J. T. Gleeson Soft Matter, 2013,9, 9487-9498
-
Christian K. Rank,Alexander W. Jones,Tatjana Wall,Patrick Di Martino-Fumo,Sarah Schröck,Markus Gerhards,Frederic W. Patureau Chem. Commun., 2019,55, 13749-13752
Related Categories
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Gluco/mineralocorticoids, progestogins and derivatives
- Solvents and Organic Chemicals Organic Compounds Lipids and lipid-like molecules Steroids and steroid derivatives Pregnane steroids Gluco/mineralocorticoids, progestogins and derivatives
- Solvents and Organic Chemicals Organic Compounds
Additional information on flugestone 17-acetate
Comprehensive Guide to Flugestone 17-Acetate (CAS No. 2529-45-5): Properties, Applications, and Industry Insights
Flugestone 17-acetate (CAS 2529-45-5), a synthetic progestogen derivative, has garnered significant attention in pharmaceutical and veterinary research due to its unique hormonal activity. This compound, often referred to as 17α-acetoxy-6α-fluoro-16-methylenepregna-4,6-diene-3,20-dione, belongs to the class of steroidal progestins and exhibits potent progestational effects. Its molecular structure, featuring a 17-acetate group and 6α-fluoro substitution, enhances its bioavailability and receptor binding affinity compared to natural progesterone.
In recent years, flugestone acetate has become a focal point in discussions about hormonal therapies and reproductive management, particularly in veterinary medicine. Searches for terms like "flugestone acetate uses in livestock" and "flugestone 17-acetate mechanism of action" have surged, reflecting growing interest in its applications. Researchers are particularly intrigued by its role in synchronizing estrus cycles in farm animals, a critical aspect of modern precision agriculture practices.
The pharmaceutical industry values CAS 2529-45-5 for its stability and predictable pharmacokinetics. Unlike some natural hormones, flugestone 17-acetate demonstrates prolonged activity due to its acetate ester modification, which slows metabolic degradation. This property aligns with current trends toward sustained-release formulations—a hot topic in drug development forums. Analytical techniques like HPLC and mass spectrometry are commonly employed to verify the purity of this compound, especially given its use in good manufacturing practice (GMP)-compliant production.
Environmental scientists have examined flugestone acetate degradation pathways, responding to public concerns about veterinary pharmaceuticals in ecosystems. Studies show that under typical conditions, the compound undergoes photolytic decomposition rather than bioaccumulation, addressing some ecological safety questions. These findings contribute to ongoing debates about green veterinary pharmacology—a rising search term among sustainability-focused professionals.
From a regulatory standpoint, flugestone 17-acetate is approved in multiple jurisdictions for specific veterinary indications, though its human medical applications remain limited. The compound's structure-activity relationship continues to inspire research into novel steroid-based therapeutics, particularly in fields exploring selective progesterone receptor modulators (SPRMs). Patent analyses reveal steady innovation around fluorinated steroid derivatives, with CAS 2529-45-5 serving as a key reference compound.
Quality control protocols for flugestone acetate API (active pharmaceutical ingredient) emphasize rigorous testing for isomeric purity and residual solvents. These measures ensure compliance with pharmacopeial standards such as USP and EP, which is crucial given the compound's use in regulated veterinary implant systems. The rise of blockchain technology in pharma supply chains has further heightened traceability requirements for specialty compounds like this.
Emerging research explores potential synergies between flugestone 17-acetate and biodegradable polymer carriers—a nexus of hormone therapy and advanced drug delivery systems. Such innovations respond to market demands for long-acting animal health products that minimize handling stress. Concurrently, analytical method development for flugestone acetate quantification in biological matrices supports better residue depletion studies, a regulatory priority worldwide.
The global market for veterinary progesterone analogs including 2529-45-5 reflects broader trends in animal protein production optimization. With increasing searches for "flugestone acetate cost-effectiveness analysis", economic evaluations now accompany traditional efficacy studies. This dual focus meets the needs of modern livestock operations balancing welfare standards with production efficiency—a tension frequently discussed in agricultural economics circles.
In conclusion, flugestone 17-acetate (CAS 2529-45-5) represents a compelling case study in applied steroid chemistry. Its evolving applications intersect with critical industry conversations about sustainable animal husbandry, pharmaceutical innovation, and environmental stewardship. As research continues to uncover new dimensions of this versatile compound, its role in addressing contemporary challenges across multiple sectors appears poised for expansion.
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